molecular formula C13H20N2O2S B1450872 1-[2-Methyl-4-(methylsulphonyl)phenyl]-3-methylpiperazine CAS No. 942474-40-0

1-[2-Methyl-4-(methylsulphonyl)phenyl]-3-methylpiperazine

Cat. No.: B1450872
CAS No.: 942474-40-0
M. Wt: 268.38 g/mol
InChI Key: BWDYUGMPCHGURQ-UHFFFAOYSA-N
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Description

1-[2-Methyl-4-(methylsulphonyl)phenyl]-3-methylpiperazine is a piperazine derivative featuring a substituted phenyl ring and a methylated piperazine core. The phenyl ring is functionalized with a 2-methyl group and a 4-methylsulphonyl group, while the piperazine moiety contains a 3-methyl substituent on its six-membered ring.

The methylsulphonyl group (SO₂CH₃) is a strong electron-withdrawing group that enhances polarity and may improve solubility compared to non-sulfonated analogs. The 3-methyl substitution on the piperazine ring alters conformational flexibility, which could impact interactions with biological targets like serotonin or dopamine receptors .

Properties

IUPAC Name

3-methyl-1-(2-methyl-4-methylsulfonylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S/c1-10-8-12(18(3,16)17)4-5-13(10)15-7-6-14-11(2)9-15/h4-5,8,11,14H,6-7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWDYUGMPCHGURQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=C(C=C(C=C2)S(=O)(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[2-Methyl-4-(methylsulphonyl)phenyl]-3-methylpiperazine is a member of the piperazine class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound consists of a piperazine ring substituted with a methyl group and a sulfonyl group attached to a phenyl ring. This unique arrangement is believed to contribute to its biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of piperazine have shown promising results against various bacterial strains. In a study involving related oxadiazole derivatives, compounds displayed notable antibacterial and antifungal activities, suggesting that modifications in the piperazine structure could enhance efficacy against microbial pathogens .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Compounds within this class have been linked to apoptosis induction in cancer cells, with mechanisms involving the inhibition of cell proliferation and modulation of apoptotic pathways. For example, similar derivatives have shown IC50 values indicating effective cytotoxicity against colon cancer cell lines .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of piperazine derivatives. The presence of the methylsulfonyl group appears to enhance the lipophilicity and overall bioavailability of the compound. Studies suggest that modifications at the piperazine nitrogen or phenyl ring can significantly alter the pharmacological profile, leading to increased potency against specific targets such as GPR84 receptors .

Case Studies

  • Antimicrobial Screening : A series of synthesized compounds similar to this compound were screened for antimicrobial activity. Results indicated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Cytotoxicity Assays : In vitro assays demonstrated that derivatives with modifications on the phenyl ring showed enhanced cytotoxic effects on various cancer cell lines, including DLD-1 and HT-29 cells, with IC50 values ranging from 0.15 µM to 0.39 µM depending on structural variations .

Scientific Research Applications

Pharmacological Applications

  • Analgesic Activity :
    • Research has indicated that derivatives of piperazine, including 1-[2-Methyl-4-(methylsulphonyl)phenyl]-3-methylpiperazine, exhibit analgesic properties. Studies have shown that these compounds can enhance pain relief in various animal models, suggesting their potential use in pain management therapies .
  • Anticancer Properties :
    • Piperazine derivatives are being investigated for their anticancer activities. They have demonstrated efficacy against several cancer cell lines, making them candidates for further development as anticancer agents. Specifically, compounds similar to this compound have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.
  • Antiviral and Antimicrobial Effects :
    • There is growing interest in the antiviral and antimicrobial potential of piperazine derivatives. Some studies suggest that these compounds can inhibit the replication of certain viruses and exhibit activity against various bacterial strains, indicating their utility in treating infectious diseases.
  • Central Nervous System (CNS) Disorders :
    • The compound may also play a role in treating CNS disorders such as anxiety and depression. Its structural similarity to known psychoactive agents suggests that it could modulate neurotransmitter systems effectively .
  • Cardiovascular Applications :
    • Preliminary studies indicate that piperazine derivatives might contribute to cardiovascular health by acting as antihypertensive agents. They may help regulate blood pressure, making them potential candidates for hypertension treatment.

Case Study 1: Analgesic Efficacy

A study published in a peer-reviewed journal evaluated the analgesic effects of several piperazine derivatives, including this compound. In experiments involving the tail-clip and hot-plate tests on mice, the compound significantly increased pain thresholds compared to control groups, indicating its potential as an analgesic drug .

Case Study 2: Anticancer Activity

In vitro studies assessed the cytotoxic effects of piperazine derivatives on various cancer cell lines. Results demonstrated that this compound inhibited cell proliferation and induced apoptosis in human breast cancer cells (MCF-7), highlighting its potential for further development into an anticancer therapeutic agent.

Data Table: Summary of Applications

Application AreaDescriptionEvidence Source
Analgesic ActivityEnhances pain relief in animal models
Anticancer PropertiesInhibits tumor growth and induces apoptosis
Antiviral EffectsPotential to inhibit viral replication
CNS DisordersModulates neurotransmitter systems; potential for anxiety and depression treatment
Cardiovascular HealthMay act as an antihypertensive agent

Comparison with Similar Compounds

Solubility and Lipophilicity

  • The methylsulphonyl group in the target compound enhances water solubility compared to non-sulfonated analogs like 1-(3-chlorophenyl)piperazine (logP ~2.5) .
  • Halogenated analogs (e.g., 2-Fluoro and 2-Chloro derivatives) exhibit higher logP values (~2.8–3.1), suggesting greater lipophilicity and blood-brain barrier penetration .

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The preparation of 1-[2-Methyl-4-(methylsulphonyl)phenyl]-3-methylpiperazine generally involves:

  • Introduction of the methylsulphonyl group on the aromatic ring.
  • Formation or functionalization of the piperazine ring with methyl substitution.
  • Coupling of the substituted aromatic moiety to the piperazine nitrogen.

These steps are often carried out via multi-step synthetic sequences involving halogenated intermediates, nucleophilic substitution, sulfonylation, and catalytic hydrogenation.

Specific Synthetic Routes and Conditions

Route A: Palladium-Catalyzed Coupling and Sulfonylation
  • Starting materials : 4-bromopyrazinyl derivatives or halogenated aromatic compounds bearing methyl groups.
  • Catalysts : Palladium complexes such as tetrakis(triphenylphosphine)palladium(0) or palladium acetate with triphenylphosphine ligands.
  • Bases : Secondary amines like morpholine, piperidine, diisopropylamine, or N-methylpiperazine.
  • Solvents : Tetrahydrofuran (THF) or dioxane.
  • Conditions : Reflux or heating under nitrogen atmosphere for several hours (e.g., 6 hours reflux).
  • Outcome : Formation of aryl-piperazine linkages with high yields (up to 85%) and purity.

This method is exemplified in the preparation of related methylsulphonyl-substituted aryl-piperazine compounds, where palladium-catalyzed cross-coupling reactions enable efficient formation of the C-N bond between the aromatic ring and the piperazine nitrogen.

Route B: Sulfonylation of Methylphenyl Precursors
  • Starting materials : 4-methylphenyl derivatives.
  • Reagents : Methanesulfonyl chloride (CH3SO2Cl) added dropwise at low temperature (0°C).
  • Solvent : Dichloromethane or other inert solvents.
  • Conditions : Stirring at room temperature for 2 hours.
  • Work-up : Removal of solvent under vacuum, washing with water, and drying.
  • Yield : Approximately 85%, with melting points around 85-87 °C for sulfonylated intermediates.

This sulfonylation step introduces the methylsulphonyl group onto the aromatic ring, a critical functionalization for the target compound.

Route C: Piperazine Functionalization and Hydrogenation
  • Intermediate formation : Piperazine derivatives are prepared by reacting substituted aromatic halides with piperazine or methylpiperazine under reflux in propanol or similar solvents.
  • Catalytic hydrogenation : The intermediate nitrile or imine groups are hydrogenated using palladium on carbon catalyst under normal pressure and room temperature until hydrogen uptake ceases.
  • Yields : High yields reported, e.g., 70-95% depending on step and purification.
  • Purification : Crystallization and activated carbon decolorization.

This method is used to obtain high-purity piperazine derivatives with methyl substituents, suitable for further coupling reactions.

Data Table Summarizing Key Preparation Steps

Step Reagents/Conditions Catalyst/Base Solvent Temperature Time Yield (%) Notes
Sulfonylation of methylphenyl Methanesulfonyl chloride, 0°C to RT None DCM 0°C to RT 2 hours ~85 Dropwise addition, TLC monitored
Palladium-catalyzed coupling Pd(PPh3)4 or Pd(OAc)2 + PPh3, base (morpholine, N-methylpiperazine) Pd catalyst + base THF or dioxane Reflux (~80-100°C) 6 hours 80-90 Nitrogen atmosphere needed
Piperazine alkylation Substituted aryl halide + methylpiperazine None Propanol Reflux 16 hours 70-95 Intermediate purified by crystallization
Catalytic hydrogenation Pd/C catalyst, H2 gas Pd/C Ethanol RT, atmospheric Until H2 uptake stops 90-95 Filtration and reuse of catalyst

Research Findings and Notes

  • The palladium-catalyzed cross-coupling reactions provide a robust and scalable method for forming the aryl-piperazine bond with high purity and yield.
  • Sulfonylation using methanesulfonyl chloride is a straightforward and high-yielding reaction to install the methylsulphonyl group on the aromatic ring.
  • Catalytic hydrogenation under mild conditions allows for reduction of nitrile or imine intermediates without affecting sensitive functional groups, preserving the integrity of the piperazine ring.
  • The combination of these methods results in a compound with high purity, suitable for pharmaceutical applications.
  • Environmental and operational advantages include avoiding pyridine as solvent, reducing reaction times, and using catalysts that can be reused.

Q & A

Q. Example Modification Table :

PositionModificationObserved Effect (vs. Parent Compound)
4-PhenylNitro groupIncreased antimicrobial activity (MIC ↓50%)
Piperazine NAcetylationReduced CNS penetration (LogP ↑0.5)

Advanced: What methodologies resolve contradictions in reported biological activities (e.g., antitumor vs. antimicrobial effects) of piperazine derivatives?

Methodological Answer:
Contradictions arise from assay variability or structural nuances. Mitigation strategies include:

  • Standardized Assays : Use CLSI guidelines for antimicrobial testing (e.g., broth microdilution) .
  • Target-Specific Profiling : Screen against isolated enzymes (e.g., phosphodiesterases) to isolate mechanisms .
  • Meta-Analysis : Compare crystallographic data (e.g., piperazine ring conformation) with activity trends .

Case Study : A compound with a chair-conformation piperazine showed 10× higher antitumor activity than a boat-conformation analog .

Basic: What safety protocols are recommended for handling this compound, given its structural analogs’ hazards?

Methodological Answer:
Based on analogous piperazines :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (STOT SE3: H335).
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents.

Q. Hazard Classification :

HazardGHS CodePrecautionary Measures
Acute Toxicity (Oral)H302Avoid ingestion
Eye IrritationH319Immediate flushing

Advanced: How can computational modeling predict the pharmacokinetic profile of this compound?

Methodological Answer:

  • ADME Prediction : Tools like SwissADME calculate LogP (lipophilicity), TPSA (permeability), and GI absorption. For example, a TPSA <60 Ų suggests blood-brain barrier penetration .
  • Docking Studies : Use AutoDock Vina to simulate binding to targets (e.g., dopamine receptors). Methylsulfonyl groups may form hydrogen bonds with active sites .

Q. Example Computational Data :

ParameterPredicted ValueRelevance
LogP2.8Moderate lipophilicity
BBB PermeantYesPotential CNS activity
CYP2D6 InhibitionHighDrug-drug interaction risk

Basic: What analytical methods ensure batch-to-batch consistency in purity and stability?

Methodological Answer:

  • HPLC : Use a C18 column (e.g., Ascentis® Express) with UV detection (λ = 254 nm). Retention time consistency (±0.1 min) indicates purity .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 6 months) assess hydrolytic stability. Piperazine derivatives are prone to oxidation; add antioxidants (e.g., BHT) if needed .

Q. Acceptance Criteria :

  • Purity: ≥98% (HPLC)
  • Degradation Products: ≤0.5% (ICH Q3A)

Advanced: How do in vitro and in vivo models differ in evaluating this compound’s antitumor efficacy?

Methodological Answer:

  • In Vitro : Use MTT assays on cancer cell lines (e.g., MCF-7 for breast cancer). IC50 values <10 µM indicate promising activity .
  • In Vivo : Xenograft models (e.g., nude mice) assess bioavailability and toxicity. Dose optimization (e.g., 25 mg/kg, oral) balances efficacy and safety .

Key Consideration : Methylsulfonyl groups may improve solubility but reduce half-life due to renal clearance.

Advanced: What strategies mitigate synthetic challenges such as low regioselectivity in piperazine functionalization?

Methodological Answer:

  • Directed Metalation : Use lithiation (e.g., LDA) to selectively deprotonate piperazine N-H .
  • Protecting Groups : Boc protection of secondary amines prevents unwanted side reactions .
  • Microwave Synthesis : Reduces reaction time (e.g., from 12h to 2h) and improves regioselectivity .

Basic: What are the stability-indicating parameters for long-term storage of this compound?

Methodological Answer:

  • Light Sensitivity : Store in amber vials to prevent photodegradation.
  • Humidity Control : Use desiccants (silica gel) to avoid hydrolysis.
  • Thermal Stability : DSC analysis identifies decomposition onset (>150°C for most piperazines) .

Q. Stability Data :

ConditionDegradation After 12 Months
25°C/60% RH<2%
40°C/75% RH5–7%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-Methyl-4-(methylsulphonyl)phenyl]-3-methylpiperazine
Reactant of Route 2
Reactant of Route 2
1-[2-Methyl-4-(methylsulphonyl)phenyl]-3-methylpiperazine

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